Cas no 1098342-63-2 (3-Phenylthiophene-2-carboxamide)
3-Phenylthiophene-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 3-phenylthiophene-2-carboxamide
- phenylthiophenecarboxamide
- BDBM50162488
- NE60617
- 3-Phenylthiophene-2-carboxamide
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- Inchi: 1S/C11H9NOS/c12-11(13)10-9(6-7-14-10)8-4-2-1-3-5-8/h1-7H,(H2,12,13)
- InChI Key: SFIDPJRHRJFVLK-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1C(N)=O)C1C=CC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 213
- XLogP3: 2.4
- Topological Polar Surface Area: 71.3
3-Phenylthiophene-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P322653-25mg |
3-phenylthiophene-2-carboxamide |
1098342-63-2 | 25mg |
$ 70.00 | 2022-06-03 | ||
| TRC | P322653-50mg |
3-phenylthiophene-2-carboxamide |
1098342-63-2 | 50mg |
$ 95.00 | 2022-06-03 | ||
| TRC | P322653-250mg |
3-phenylthiophene-2-carboxamide |
1098342-63-2 | 250mg |
$ 365.00 | 2022-06-03 | ||
| Enamine | EN300-45212-0.05g |
3-phenylthiophene-2-carboxamide |
1098342-63-2 | 95.0% | 0.05g |
$88.0 | 2025-02-20 | |
| Enamine | EN300-45212-0.1g |
3-phenylthiophene-2-carboxamide |
1098342-63-2 | 95.0% | 0.1g |
$132.0 | 2025-02-20 | |
| Enamine | EN300-45212-0.25g |
3-phenylthiophene-2-carboxamide |
1098342-63-2 | 95.0% | 0.25g |
$188.0 | 2025-02-20 | |
| Enamine | EN300-45212-0.5g |
3-phenylthiophene-2-carboxamide |
1098342-63-2 | 95.0% | 0.5g |
$353.0 | 2025-02-20 | |
| Enamine | EN300-45212-1.0g |
3-phenylthiophene-2-carboxamide |
1098342-63-2 | 95.0% | 1.0g |
$470.0 | 2025-02-20 | |
| Enamine | EN300-45212-2.5g |
3-phenylthiophene-2-carboxamide |
1098342-63-2 | 95.0% | 2.5g |
$923.0 | 2025-02-20 | |
| Enamine | EN300-45212-5.0g |
3-phenylthiophene-2-carboxamide |
1098342-63-2 | 95.0% | 5.0g |
$1364.0 | 2025-02-20 |
3-Phenylthiophene-2-carboxamide Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 3-Phenylthiophene-2-carboxamide
3-Phenylthiophene-2-carboxamide (CAS No. 1098342-63-2): A Comprehensive Overview
3-Phenylthiophene-2-carboxamide (CAS No. 1098342-63-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique phenylthiophene core and carboxamide functional group, exhibits a range of biological activities and potential applications in drug discovery and advanced materials development.
The molecular structure of 3-Phenylthiophene-2-carboxamide consists of a thiophene ring fused to a phenyl group, with a carboxamide moiety attached to the thiophene ring. This structural arrangement confers the compound with distinct electronic and steric properties, making it an attractive candidate for various chemical and biological studies.
In recent years, 3-Phenylthiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. One of the key areas of research has been its anti-inflammatory properties. Studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Beyond its anti-inflammatory effects, 3-Phenylthiophene-2-carboxamide has also demonstrated potential as an anticancer agent. Research has indicated that this compound can induce apoptosis in various cancer cell lines, including breast cancer, colon cancer, and leukemia cells. The mechanism of action appears to involve the modulation of signaling pathways such as p53 and PI3K/Akt, which are crucial for cell survival and proliferation.
In addition to its biological activities, 3-Phenylthiophene-2-carboxamide has been explored for its applications in materials science. The unique electronic properties of the thiophene ring make it an excellent building block for the synthesis of conductive polymers and organic semiconductors. These materials have potential applications in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).
The synthesis of 3-Phenylthiophene-2-carboxamide typically involves multi-step processes, starting from readily available starting materials such as thiophene and phenylacetonitrile. Key synthetic steps include the formation of the thiophene ring, the introduction of the phenyl group, and the conversion of the nitrile to the carboxamide functionality. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the production of this compound.
The physicochemical properties of 3-Phenylthiophene-2-carboxamide, including its solubility, stability, and crystalline form, have been extensively characterized. These properties are crucial for optimizing its use in both biological assays and material applications. For instance, understanding its solubility in various solvents is essential for formulating drug delivery systems or preparing solutions for electronic device fabrication.
In conclusion, 3-Phenylthiophene-2-carboxamide (CAS No. 1098342-63-2) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique structural features endow it with a range of biological activities and material properties that make it a valuable target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and applications, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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